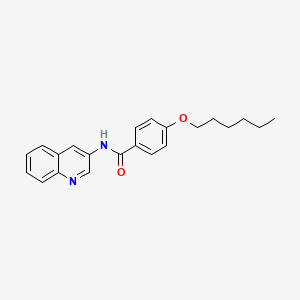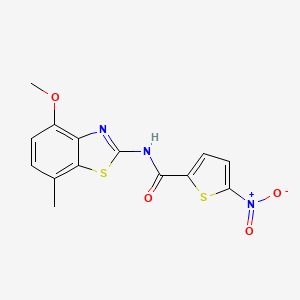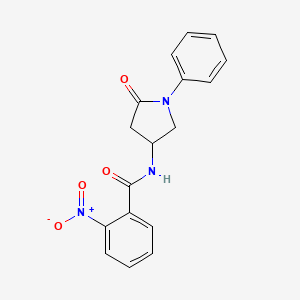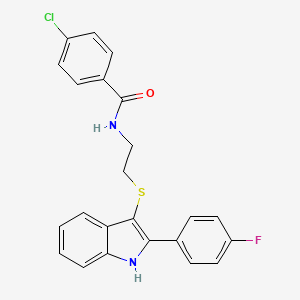![molecular formula C25H32N2O5 B2975758 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide CAS No. 921836-02-4](/img/structure/B2975758.png)
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H32N2O5 and its molecular weight is 440.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Applications
Indole derivatives, which include compounds similar to our subject compound, have been reported to possess significant antiviral activities . These compounds can inhibit the replication of viruses by interfering with the viral life cycle at various stages. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural similarity suggests that our compound may also be explored for its potential antiviral effects.
Anti-inflammatory and Analgesic Properties
The indole scaffold is known for its biological activity, including anti-inflammatory and analgesic properties. This is particularly relevant in the context of developing new pharmaceuticals that can manage pain and inflammation with fewer side effects compared to traditional drugs . Research into the specific applications of our compound in this area could lead to the development of new therapeutic agents.
Anticancer Potential
Compounds with an indole base have been found to exhibit anticancer properties. They can act on various pathways involved in cancer cell proliferation and survival. The ability of indole derivatives to bind with high affinity to multiple receptors makes them candidates for cancer therapy research . Our compound’s unique structure could be key in targeting specific cancer types.
Antioxidant Effects
The indole nucleus is associated with antioxidant effects, which are crucial in protecting cells from oxidative stress that can lead to chronic diseases. The exploration of our compound’s antioxidant capacity could contribute to the development of treatments for conditions caused by oxidative damage .
Antimicrobial and Antitubercular Activity
Indole derivatives are also known for their antimicrobial and antitubercular activities. They can inhibit the growth of bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests that our compound could be studied for use in treating bacterial infections and tuberculosis .
Antidiabetic and Antimalarial Applications
The diverse biological activities of indole derivatives extend to antidiabetic and antimalarial applications. They can interact with biological targets relevant to diabetes management and malaria treatment. Investigating these applications for our compound could lead to novel treatments for these diseases .
Anticholinesterase Activity
Indole derivatives have been reported to have anticholinesterase activity, which is important in the treatment of neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme cholinesterase, these compounds can potentially improve cognitive function in patients with Alzheimer’s disease .
Neuroprotective Properties
Lastly, the neuroprotective properties of indole derivatives make them candidates for research into treatments for neurological disorders. They can protect neurons from damage and support neural health, which is vital in conditions such as Parkinson’s disease and multiple sclerosis .
特性
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-16(2)11-12-27-19-9-8-18(14-21(19)32-15-25(3,4)24(27)29)26-23(28)17-7-10-20(30-5)22(13-17)31-6/h7-10,13-14,16H,11-12,15H2,1-6H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYWIIWGIMVUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975681.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2975682.png)
![6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2975684.png)






![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2975696.png)

![9-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2975698.png)